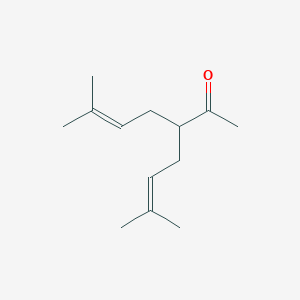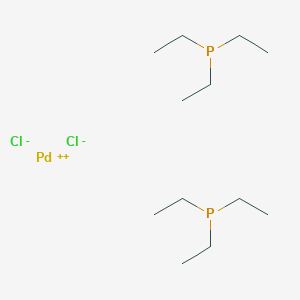
trans-Dichlorobis(triethylphosphine)palladium(II)
説明
trans-Dichlorobis(triethylphosphine)palladium(II): is a coordination compound with the chemical formula PdCl₂[(C₂H₅)₃P]₂ . It consists of a palladium (II) ion coordinated to two triethylphosphine ligands and two chloride ions. This compound is known for its use as a catalyst in various organic reactions.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting palladium chloride (PdCl₂) with triethylphosphine (P(C₂H₅)₃) in an appropriate solvent, such as methanol or ethanol, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves similar steps but is optimized for large-scale production, ensuring purity and yield.
Types of Reactions:
Oxidation Reactions: The compound can facilitate the oxidation of various organic substrates.
Reduction Reactions: It can also be used in reduction reactions, often involving the transfer of electrons.
Substitution Reactions: The compound is known to participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles can be used to replace the chloride ligands.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids are common products.
Reduction: Alkanes and alkenes are typically formed.
Substitution: The products depend on the nucleophile used, but often include phosphine-substituted palladium complexes.
科学的研究の応用
Chemistry: The compound is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. Biology: It has applications in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules. Medicine: The compound is explored for its potential use in drug synthesis and delivery systems. Industry: It is used in the production of fine chemicals and pharmaceuticals due to its efficiency and selectivity as a catalyst.
作用機序
The compound exerts its effects primarily through its ability to coordinate to various substrates and facilitate the transfer of electrons or groups. The palladium center acts as a Lewis acid, binding to electron-rich species, while the triethylphosphine ligands stabilize the complex.
Molecular Targets and Pathways Involved:
Substrate Coordination: The palladium center coordinates to substrates, facilitating their transformation.
Electron Transfer: The compound can mediate electron transfer processes, essential in redox reactions.
Ligand Exchange: The triethylphosphine ligands can be substituted by other ligands, allowing for diverse reactivity.
類似化合物との比較
trans-Dichlorobis(triphenylphosphine)palladium(II)
cis-Dichlorobis(triethylphosphine)palladium(II)
Dichlorobis(triphenylphosphine)nickel(II)
Uniqueness:
trans-Dichlorobis(triethylphosphine)palladium(II): is unique in its use of triethylphosphine ligands, which provide different steric and electronic properties compared to triphenylphosphine ligands.
特性
IUPAC Name |
palladium(2+);triethylphosphane;dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYNIEUXPCUIEL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2P2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




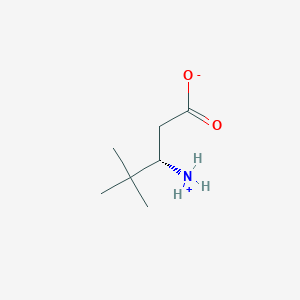
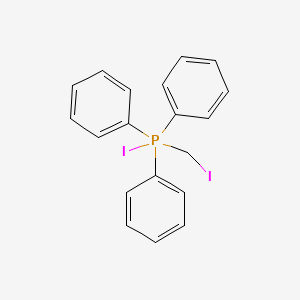
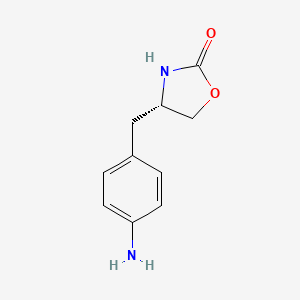
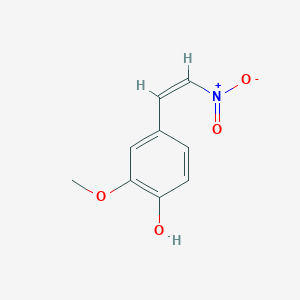

![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride](/img/structure/B7780765.png)
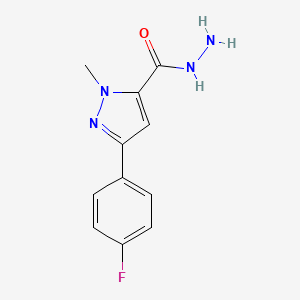
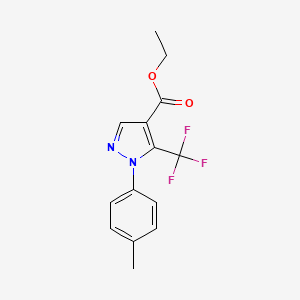

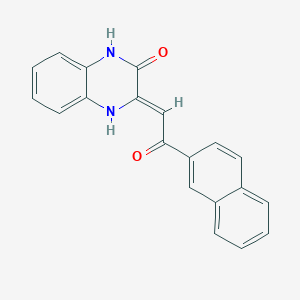
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B7780828.png)
